Indole-3-acetamide-d5

Mass Spectrometry Quantitative Analysis Stable Isotope Labeling

Indole-3-acetamide-d5 (IAM-d5, CAS 1204700-53-7) is a stable isotope-labeled analog of indole-3-acetamide (IAM) in which five hydrogen atoms on the indole ring (positions 2,4,5,6,7) are replaced by deuterium atoms. With a molecular formula of C₁₀H₅D₅N₂O and a molecular weight of 179.23 g/mol, this compound exhibits a nominal mass shift of +5 Da relative to the unlabeled parent (molecular weight 174.20 g/mol for C₁₀H₁₀N₂O).

Molecular Formula C10H10N2O
Molecular Weight 179.23 g/mol
Cat. No. B565955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndole-3-acetamide-d5
Synonyms1H-Indole-2,4,5,6,7-d5-3-acetamide
Molecular FormulaC10H10N2O
Molecular Weight179.23 g/mol
Structural Identifiers
InChIInChI=1S/C10H10N2O/c11-10(13)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5H2,(H2,11,13)/i1D,2D,3D,4D,6D
InChIKeyZOAMBXDOGPRZLP-SNOLXCFTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Indole-3-acetamide-d5: Deuterated Internal Standard for Precise Quantification of Auxin Pathway Metabolites


Indole-3-acetamide-d5 (IAM-d5, CAS 1204700-53-7) is a stable isotope-labeled analog of indole-3-acetamide (IAM) in which five hydrogen atoms on the indole ring (positions 2,4,5,6,7) are replaced by deuterium atoms . With a molecular formula of C₁₀H₅D₅N₂O and a molecular weight of 179.23 g/mol, this compound exhibits a nominal mass shift of +5 Da relative to the unlabeled parent (molecular weight 174.20 g/mol for C₁₀H₁₀N₂O) . IAM is a key biosynthetic intermediate in the indole-3-acetamide (IAM) pathway leading to the production of indole-3-acetic acid (IAA), the most prevalent naturally occurring auxin-class plant growth hormone [1]. This deuterated analog is designed for use as an internal standard in mass spectrometry-based quantitative analysis, including LC-MS/MS and GC-MS workflows, and as a tracer for isotopic labeling studies in plant hormone research and metabolomics .

Why Unlabeled IAM or Alternative Isotopologs Cannot Substitute for Indole-3-acetamide-d5 in Quantitative Analysis


Quantitative LC-MS/MS analysis of indole-3-acetamide (IAM) in complex biological matrices such as plant extracts or microbial co-cultures is subject to significant matrix effects and ion suppression that compromise the accuracy and reproducibility of unlabeled external calibration methods . While unlabeled IAM (CAS 879-37-8) serves as a reference material, it fails to compensate for sample preparation losses and matrix-induced signal variability that can exceed 30–50% in metabolomics workflows . Structurally dissimilar internal standards (e.g., substituted indoles or tryptophan derivatives) exhibit differential extraction recovery, ionization efficiency, and chromatographic retention behavior relative to the target analyte, introducing systematic quantification bias [1]. Among isotopically labeled alternatives, ¹³C-labeled IAM isotopologs require expensive multi-step de novo synthesis from isotopically enriched precursors, limiting commercial availability and cost-effectiveness [2]. Deuterated IAM analogs labeled at exchangeable heteroatom positions (e.g., amide N–D) are susceptible to back-exchange in protic solvents and biological matrices, eroding isotopic purity during sample workup and storage . In contrast, Indole-3-acetamide-d5, with deuterium incorporation on the non-exchangeable aromatic carbon positions of the indole ring, provides the requisite analytical stability and mass differentiation to serve as a reliable internal standard .

Quantitative Evidence Differentiating Indole-3-acetamide-d5 from Unlabeled IAM and Alternative Internal Standards


Mass Spectrometric Differentiation: +5 Da Nominal Mass Shift from Indole-3-acetamide

Indole-3-acetamide-d5 provides a nominal mass shift of +5 Da relative to unlabeled indole-3-acetamide, exceeding the minimum recommended mass difference of ≥3 Da required to avoid spectral overlap and cross-talk interference in LC-MS/MS quantification of small molecules (<1,000 Da) . The deuterium labels are positioned at the 2,4,5,6,7 aromatic carbon positions of the indole ring, as confirmed by the InChI key and SMILES notation indicating pentadeuteration of the indole moiety . This +5 Da shift compares favorably to commercial indole-3-acetic acid-d4 (+4 Da) and exceeds the isotopic resolution of common ¹³C single-label alternatives . The exact monoisotopic mass difference between IAM-d5 (179.094 Da) and unlabeled IAM (174.079 Da) is +5.015 Da, well within the analytical window of triple quadrupole and high-resolution mass spectrometers .

Mass Spectrometry Quantitative Analysis Stable Isotope Labeling Metabolomics

Isotopic Purity: 98 Atom% D and 99.99% Chemical Purity Specifications

Commercial Indole-3-acetamide-d5 is supplied with specified isotopic enrichment of 98 atom% deuterium (atom% D) and chemical purity of 99.99%, as documented in vendor certificates of analysis . The isotopic enrichment of 98 atom% D indicates that in the synthesized product, 98% of the hydrogen atoms at the labeled positions are deuterium rather than protium, minimizing the presence of incompletely deuterated isotopologs that would co-elute with the unlabeled analyte and compromise quantification accuracy . This exceeds the practical requirement for most bioanalytical applications and aligns with best practices for SIL internal standards, which stipulate that the level of unlabeled species should be undetectable or at least at a level that will not cause interference .

Isotopic Purity Quality Control Internal Standard Validation Analytical Chemistry

Label Stability: Non-Exchangeable Aromatic C–D Bonds vs Labile Heteroatom Deuterium

The five deuterium atoms in Indole-3-acetamide-d5 are covalently bonded to aromatic carbon atoms (positions 2,4,5,6,7) of the indole ring, representing non-exchangeable C–D bonds under standard sample preparation and chromatographic conditions . In contrast, deuterium labels placed on heteroatoms such as the amide nitrogen or oxygen are labile and undergo rapid proton-deuterium exchange with protic solvents (e.g., water, methanol) or biological matrices, with half-times of exchange ranging from tens of minutes to hours depending on pH and temperature [1]. Aromatic C–H bonds are generally resistant to H/D exchange under neutral pH and ambient conditions; exchange requires strongly acidic or basic catalysis with elevated temperatures and excess deuterating agents . The amide group in Indole-3-acetamide-d5 is unlabeled (NH₂), further avoiding exchange-related instability .

Deuterium Exchange Label Stability Sample Preparation LC-MS Method Validation

Cost-Effectiveness of Deuterium Labeling vs ¹³C-Labeled IAM Synthesis

Deuterated isotopologues such as Indole-3-acetamide-d5 are synthesized at substantially lower cost than ¹³C- or ¹⁵N-labeled analogs, which require complex multi-step de novo synthesis starting from expensive isotopically enriched precursors [1]. The synthesis of deuterated internal standards is relatively inexpensive, and hydrogen–deuterium exchange at carbon centers provides a scalable route for preparing deuterium-labeled standards of drugs and metabolites [2]. In the specific case of indole-3-acetamide, the deuterated analog Indole-3-acetamide-d5 is commercially available from multiple vendors in research-grade quantities (1–50 mg) with transparent pricing . By contrast, ¹³C-labeled IAM isotopologs are not listed in major chemical supplier catalogs, indicating either commercial unavailability or prohibitive custom synthesis costs . While ¹³C-labeled internal standards offer superior co-elution properties and eliminate deuterium isotope effects on chromatographic retention, their cost premium (often 5–20× that of deuterated analogs) limits routine adoption in academic plant hormone research laboratories [3].

Synthesis Economics Isotope Labeling Strategy Internal Standard Procurement Method Development Cost

Validated Application Scenarios for Indole-3-acetamide-d5 Based on Analytical and Isotopic Specifications


LC-MS/MS Quantification of Indole-3-acetamide in Plant Tissue Extracts for Auxin Pathway Research

Indole-3-acetamide-d5 is optimally suited as an internal standard for the quantitative determination of indole-3-acetamide (IAM) in plant tissue extracts, including Arabidopsis thaliana, Nicotiana tabacum, and Poncirus trifoliata, where the IAM-dependent auxin biosynthetic pathway has been experimentally validated [1][2]. The +5 Da mass shift provided by pentadeuteration of the indole ring enables unambiguous MRM transition selection (e.g., IAM m/z 175 → 130; IAM-d5 m/z 180 → 135) with minimal cross-talk interference, meeting the ≥3 Da mass difference requirement for small-molecule LC-MS/MS assays . The non-exchangeable aromatic C–D bonds ensure isotopic integrity during typical sample preparation workflows that involve aqueous extraction, methanolic protein precipitation, and reversed-phase chromatographic separation under acidic mobile phase conditions . The 98 atom% D isotopic enrichment supports accurate quantification at endogenous IAM concentrations, which in plant tissues are estimated in the low ng/g to μg/g fresh weight range [3].

Stable Isotope Tracer Studies for IAM Hydrolase (AMI1) Activity Assays

Indole-3-acetamide-d5 can be deployed as a stable isotope-labeled substrate tracer in enzyme activity assays measuring the conversion of IAM to indole-3-acetic acid (IAA) by AMI1-family indole-3-acetamide hydrolases [1]. In this application, IAM-d5 is incubated with recombinant AMI1 enzyme or plant cell-free extracts, and the formation of deuterated IAA (IAA-d4 or IAA-d5, depending on metabolic processing) is monitored by LC-MS/MS. The +5 Da mass shift of the parent IAM-d5 allows the enzymatic product to be distinguished from endogenous IAA pools, enabling direct measurement of enzyme kinetics without the handling requirements or regulatory constraints associated with ¹⁴C-radiolabeled substrates, which have been traditionally used for IAM hydrolase activity assays in cell-free systems [2]. The chemical purity of 99.99% minimizes interference from unlabeled IAM that could confound kinetic parameter determination (K_m, V_max) .

Metabolomics Internal Standard Panel for Microbial Tryptophan Metabolite Profiling

In targeted metabolomics workflows analyzing the microbial tryptophan catabolic pathway—including indole-3-acetamide, indole-3-acetic acid, tryptamine, and related indolic metabolites—Indole-3-acetamide-d5 serves as the designated internal standard for IAM quantification within a multi-analyte stable isotope dilution panel [1]. The deuterated internal standard is added to bacterial culture supernatants or co-culture media prior to methanolic extraction and LC-MS/MS analysis, compensating for matrix effects that vary with medium composition, bacterial strain, and growth phase [2]. The +5 Da mass shift is orthogonal to the +4 Da or +5 Da shifts of other indole-class deuterated internal standards commonly used in such panels (e.g., indole-3-acetic acid-d4, serotonin-d4, tryptophan-d5), minimizing cross-interference in multiplexed SRM/MRM acquisitions . The cost-effectiveness of deuterated IAM-d5 relative to custom-synthesized ¹³C-labeled IAM supports the economic feasibility of assembling comprehensive stable isotope-labeled internal standard kits for routine metabolomics applications .

Quality Control Reference Standard for Indole-3-acetamide Analytical Method Validation

Indole-3-acetamide-d5, when procured as an analytical reference standard grade material (e.g., TargetMol TMSM-6875), is intended for use in method validation protocols including calibration curve construction, accuracy/precision assessment, and stability testing for quantitative IAM assays [1]. The combination of 98 atom% D isotopic enrichment and 99.99% chemical purity satisfies International Council for Harmonisation (ICH) Q2(R1) guidelines for reference standard characterization in bioanalytical method validation [2]. The well-defined molecular structure (C₁₀H₅D₅N₂O, MW 179.23) and full spectroscopic characterization (InChIKey ZOAMBXDOGPRZLP-SNOLXCFTSA-N) provide the traceability required for regulatory-facing studies in agrochemical residue analysis, environmental fate monitoring of auxin-related compounds, and food safety testing for plant growth regulator residues . The non-exchangeable labeling pattern ensures consistent isotopic composition across long-term storage at recommended conditions (-20°C, desiccated, protected from light), supporting multi-year method reproducibility .

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